![molecular formula C10H15N3O3 B1491268 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097998-02-0](/img/structure/B1491268.png)
2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen . The “2-ethyl” and “5-glycyl” parts suggest that there are ethyl and glycyl (amino acid) substituents attached to the pyrrole ring.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring with ethyl and glycyl substituents. Pyrrole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives them stability and unique chemical properties.Scientific Research Applications
Synthesis of Polyhydrogenated Pyrrolopyrroles
This compound serves as a precursor in the synthesis of polyhydrogenated pyrrolopyrroles, which are important in the development of new materials with optoelectronic properties . The process involves a domino reaction with aminocrotonic acid esters, leading to a variety of derivatives with potential applications in electronics and photonics.
Development of Pigments
Derivatives of this compound are used to create pigments with varied applications . The structural flexibility allows for the synthesis of pigments that can be tailored for specific color and stability requirements, which is crucial in industries such as textiles and coatings.
Biological Activity
The bicyclic structure of this compound is central to numerous compounds characterized by a variety of biological activities . It has been found to be a core structure in the development of inhibitors for protein methyltransferases and glycosyltransferases, which are key targets in therapeutic drug development.
Serotonin Receptor Modulation
Compounds derived from 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione have been studied as agonists and antagonists of various serotonin 5-HT-receptors . These receptors play a significant role in neurological processes, and modulation of these receptors can lead to potential treatments for psychiatric disorders.
Integrin VLA-4 Antagonists
The compound’s derivatives are also being explored as antagonists of integrin VLA-4 . This integrin is involved in immune responses and inflammation, and antagonists can be used in the treatment of autoimmune diseases and certain types of cancer.
Analogues of Antibacterial Fluoroquinolones
Research has shown that structural analogs of this compound have promising antibacterial properties, similar to fluoroquinolones . This opens up possibilities for the development of new antibacterial agents that can be used to combat resistant bacterial strains.
Future Directions
The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry, materials science, and other areas . “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” could be of interest for future research, given the biological activity of many pyrrole derivatives.
properties
IUPAC Name |
2-(2-aminoacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZVENWLVBRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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